(2,8-Dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride
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Overview
Description
(2,8-Dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C9H15ClO4S. It is a derivative of spiro compounds, which are characterized by their unique bicyclic structure. This compound is known for its utility in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,8-Dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride typically involves the reaction of 2,8-dioxaspiro[4.5]decane with methanesulfonyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
(2,8-Dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide or potassium iodide are typically employed.
Major Products Formed:
Oxidation: Sulfonyl chlorides
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2,8-Dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride: has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and as a tool in biochemical assays.
Industry: It is employed in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which (2,8-Dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride exerts its effects involves the formation of sulfonyl chloride intermediates, which can react with nucleophiles to form stable products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
(2,8-Dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride: is compared with other similar compounds, such as (1-oxo-2,8-dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride and (2-oxaspiro[4.5]decan-3-yl)methanesulfonyl chloride . While these compounds share structural similarities, they differ in their reactivity and applications. The uniqueness of this compound lies in its specific bicyclic structure and its utility in various chemical reactions.
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Properties
IUPAC Name |
2,8-dioxaspiro[4.5]decan-3-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO4S/c10-15(11,12)6-8-5-9(7-14-8)1-3-13-4-2-9/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWFFWUXBDTAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(OC2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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